5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
Fused pyridine derivatives are frequently used structures in drug research . Due to the vastness of the chemical space of fused pyridine derivatives, the most common fused pyridine derivatives, namely furopyridines, thienopyridines, pyrrolopyridines, oxazolopyridines, isoxazolopyridines, oxadiazolopyridines, imidazopyridines, pyrazolopyridines, thiazolopyridines, isothiazolopyridines, triazolopyridines, thiadiazolopyridines, tetrazolopyridines, selenazolopyridines, and dithiolopyridines, with their bioactivities were selected to cover in this chapter .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
The main focus of this article is on the structural, energetic and vibrational properties of three monosubstituted pyridines, wherein one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety .Physical And Chemical Properties Analysis
Pyridine (C5H5N), an isostere of benzene, is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .Scientific Research Applications
Medicinal Chemistry: Anti-Fibrotic and Anti-Inflammatory Agent
The compound has shown promise in the field of medicinal chemistry, particularly as an anti-fibrotic and anti-inflammatory agent . It has been compared to pirfenidone, a drug used to treat idiopathic pulmonary fibrosis, due to its structural similarity. Studies suggest that it can inhibit fibrosis and inflammatory gene expression in kidney fibroblasts, making it a potential therapeutic agent for chronic kidney disease (CKD).
Agriculture: Solvent Replacement
In agriculture, the focus has been on the synthesis and extraction of 5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide as a safer alternative to N-methyl-2-pyrrolidone, a solvent with recognized hazards . The compound’s production through reductive amination of levulinic acid and its extraction using environmentally friendly solvents has been explored, highlighting its potential use in sustainable agricultural practices.
Industrial Applications: Solvent and Intermediate
Industrially, this compound is available from suppliers for research needs and is known by registry numbers such as ZINC000008793828 . Its role as a solvent and an intermediate in various chemical reactions signifies its importance in the synthesis of more complex molecules.
Environmental Science: Green Chemistry
The environmental applications of 5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide are linked to green chemistry initiatives. Its production process, which involves the use of less toxic solvents and aims for a smaller ecological footprint, aligns with the principles of sustainable and environmentally responsible chemical engineering .
Biotechnology: Enzymatic Reactions
In biotechnology, the pyridine nucleus of the compound is of interest due to its involvement in enzymatic reactions and as a potential modulator of biological processes . Its structural framework could be utilized in designing bioactive molecules or probes for understanding biological pathways.
Material Science: Organic Synthesis
The compound’s relevance in material science stems from its pyridine scaffold, which is a key component in the synthesis of pharmaceuticals and agrochemicals . Its utility in crafting novel materials with specific properties is an area of ongoing research.
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-7-8-13-12(16-10)9-14(19-13)15(18)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGRKGRYIUPRBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.